Technical Monograph: Ethyl 2,3-dichlorobenzoate
Technical Monograph: Ethyl 2,3-dichlorobenzoate
The following technical guide provides an in-depth analysis of Ethyl 2,3-dichlorobenzoate, structured for researchers and process chemists.
CAS Registry Number: 31273-66-2
Chemical Formula: C
Executive Summary & Core Identity
Ethyl 2,3-dichlorobenzoate is the ethyl ester derivative of 2,3-dichlorobenzoic acid. It serves as a critical intermediate in the synthesis of pharmacophores requiring the specific 2,3-dichlorophenyl motif, most notably in the production of the anticonvulsant drug Lamotrigine and various agrochemical agents.[1]
Unlike its isomers (e.g., 2,4- or 3,4-dichlorobenzoate), the 2,3-substitution pattern introduces significant steric hindrance adjacent to the carbonyl group. This structural nuance dictates specific protocols for its synthesis and subsequent reactivity, distinguishing it from generic benzoate esters.
Physicochemical Profile
The following data consolidates experimental and predicted values. Due to the steric "locking" effect of the 2,3-dichloro substitution, this compound exhibits higher melting points than many of its isomers.
| Property | Value | Condition/Note |
| Appearance | White to off-white crystalline solid | Standard State |
| Melting Point | 90–92 °C | Experimental [1] |
| Boiling Point | 285.8 ± 20.0 °C | Predicted (760 mmHg) |
| Density | 1.305 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in Water | Lipophilic |
| Flash Point | >110 °C | Estimated |
Synthesis Protocols
For research and scale-up, two primary routes are recommended. The choice depends on the available equipment and the tolerance for acid-sensitive substrates.
Method A: Acid-Catalyzed Fischer Esterification (Scalable)
This is the preferred method for bulk preparation due to atom economy and ease of workup.
-
Reagents: Absolute Ethanol (Excess), H
SO (Catalyst)
Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichlorobenzoic acid (1.0 eq) in absolute ethanol (10–15 volumes).
-
Catalysis: Slowly add concentrated H
SO (0.1 eq) dropwise. Caution: Exothermic. -
Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 12–16 hours.
-
Note: The ortho-chloro substituent at position 2 creates steric hindrance, slowing the attack of ethanol on the carbonyl carbon. Extended reflux times compared to unsubstituted benzoic acid are required.
-
-
Monitoring: Monitor via TLC (Solvent: Hexane/EtOAc 8:2). The acid spot (low R
) should disappear. -
Workup:
-
Isolation: Dry over anhydrous Na
SO , filter, and concentrate to yield the crude ester. Recrystallize from minimal hot ethanol if necessary.
Method B: Acid Chloride Route (High Yield/Rapid)
Recommended for small-scale synthesis or when driving the reaction to completion is difficult via Method A.
Protocol:
-
Activation: Suspend 2,3-dichlorobenzoic acid in dry Toluene or DCM. Add Thionyl Chloride (SOCl
, 1.5 eq) and a catalytic drop of DMF. Reflux for 2–3 hours until gas evolution (HCl/SO ) ceases. -
Conversion: Evaporate excess SOCl
(azeotrope with toluene) to obtain crude 2,3-dichlorobenzoyl chloride. -
Esterification: Redissolve the acid chloride in dry DCM. Add Ethanol (1.2 eq) and Triethylamine (1.5 eq) at 0 °C.
-
Workup: Stir at room temperature for 2 hours. Wash with water and dilute HCl. Dry and concentrate.
Structural Visualization & Workflow
The following diagram illustrates the synthesis logic and the downstream utility of the compound.
Figure 1: Synthesis pathways (solid: standard; dashed: alternative) and downstream applications.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, use the following expected spectral data points.
Nuclear Magnetic Resonance (NMR)
The 2,3-dichloro substitution pattern creates a distinct splitting pattern in the aromatic region.
-
H NMR (CDCl
, 400 MHz) Prediction:- 1.40 (t, 3H): Methyl group of the ethyl ester (triplet).
- 4.40 (q, 2H): Methylene group of the ethyl ester (quartet).
- 7.25–7.30 (t, 1H): Aromatic proton at position 5 (meta to carboxyl).
- 7.60 (dd, 1H): Aromatic proton at position 4.
- 7.70 (dd, 1H): Aromatic proton at position 6 (ortho to carboxyl).
-
Diagnostic Check: The quartet at ~4.40 ppm confirms the formation of the ethyl ester.
Mass Spectrometry (GC-MS)[10]
-
Molecular Ion (M+): 218/220/222 (Characteristic isotope pattern for two chlorine atoms: 9:6:1 ratio).
-
Base Peak: Loss of ethoxy group [M-OEt]
typically observed.
Applications in Drug Development
The primary utility of Ethyl 2,3-dichlorobenzoate lies in its role as a stable, lipophilic precursor for the 2,3-dichlorophenyl moiety.
Case Study: Lamotrigine Synthesis
In the synthesis of Lamotrigine (a voltage-gated sodium channel blocker), the 2,3-dichlorobenzoic acid scaffold is essential.[1][4][5] The ethyl ester often serves as:
-
Protection: Protecting the carboxylic acid during multi-step synthesis to prevent side reactions (e.g., decarboxylation).
-
Activation: The ester is readily converted to the hydrazide via reaction with hydrazine hydrate, a key step in forming the 1,2,4-triazine ring system found in Lamotrigine [2].
Safety & Handling
-
GHS Classification: Irritant (Skin/Eye).[6]
-
Storage: Seal in dry conditions at room temperature. Moisture sensitive (hydrolysis risk over long periods).
-
Handling: Use standard PPE. The compound may hydrolyze in the presence of strong bases to release 2,3-dichlorobenzoic acid.
References
-
ChemicalBook. (2022). Ethyl 2,3-dichloro benzoate Properties and Suppliers. Link
-
PubChem.[3][7][8] (n.d.). 2,3-Dichlorobenzoic acid (Precursor Data). National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). 2,3-Dichlorobenzoic acid Product Sheet. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. METHYL 2,3-DICHLOROBENZOATE CAS#: 2905-54-6 [m.chemicalbook.com]
- 3. 2,3-Dichlorobenzoic Acid | 50-45-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2,3-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Benzoic acid, 2,4-dichloro-, ethyl ester | C9H8Cl2O2 | CID 42026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5765 - PubChem [pubchem.ncbi.nlm.nih.gov]
